An In-depth Technical Guide to the Physicochemical and Basic Properties of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical and Basic Properties of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Executive Summary
Pyrazolo[1,5-a]pyridine represents a class of fused heterocyclic systems that have garnered significant attention in medicinal chemistry and materials science. As analogues of purines, they serve as privileged scaffolds in drug discovery. This guide focuses on a key derivative, Pyrazolo[1,5-a]pyridine-3-carbaldehyde, a versatile synthetic intermediate. We will provide a detailed examination of the core structural features that dictate its basicity, explore the principal synthetic methodologies for its preparation, detail its chemical reactivity, and summarize its spectroscopic signature. This document is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the practical application and fundamental properties of this important building block.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine framework is a fused, bicyclic N-heterocycle that combines the structural features of both pyrazole and pyridine rings.[1] This arrangement confers a unique electronic profile and a rigid, planar geometry, making it an ideal scaffold for designing molecules that can interact with specific biological targets.[2] Derivatives of this system have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and potent anti-tubercular compounds.[3][4][5][6]
The introduction of a carbaldehyde group at the 3-position creates Pyrazolo[1,5-a]pyridine-3-carbaldehyde, a critical intermediate that unlocks a vast chemical space for further molecular elaboration.[7][8] The aldehyde functionality serves as a versatile chemical handle for constructing more complex molecules through various transformations, making a thorough understanding of its properties essential for its effective utilization.
Core Structure and Basicity
The basicity of the Pyrazolo[1,5-a]pyridine system is relatively low, a consequence of the electronic arrangement within the fused rings. The molecule contains two nitrogen atoms, each with a distinct electronic character that influences its ability to accept a proton.
-
N1 (Pyridine-like Nitrogen): This nitrogen is part of the six-membered ring and possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation.
Consequently, protonation occurs at the N1 nitrogen. The parent Pyrazolo[1,5-a]pyridine scaffold is a weak base, with a predicted pKa of approximately 2.83.[9]
The addition of the aldehyde group at the C3 position significantly impacts this property. The carbaldehyde group is a potent electron-withdrawing group (-CHO) that operates through resonance and inductive effects. It deactivates the ring system by pulling electron density away from the heterocyclic core. This reduction in electron density at the N1 nitrogen further diminishes its ability to accept a proton, rendering Pyrazolo[1,5-a]pyridine-3-carbaldehyde even less basic than its parent scaffold.
Caption: Structure and Basicity Determinants.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [7][10] |
| Molecular Weight | 146.15 g/mol | [7][10] |
| Appearance | Yellow solid | [7] |
| CAS Number | 73957-66-1 | [7][10][11] |
| Monoisotopic Mass | 146.048012819 Da | [10][12] |
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely employed method for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction.[13][14] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[15][16][17] The parent Pyrazolo[1,5-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution at the C3 position, which is the most nucleophilic carbon.
The reaction involves the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium salt (typically the Eschenmoser salt analogue), from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[14][16] This electrophilic species then attacks the pyrazolo[1,5-a]pyridine ring, followed by hydrolysis during workup to yield the final aldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Self-Validating System: The success of each step can be monitored. Reaction completion is monitored by TLC. Successful extraction is confirmed by TLC analysis of the organic layer. Purity is confirmed by chromatography and final characterization validates the product structure.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent is often observed. Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete.
-
Substrate Addition: Dissolve the starting material, Pyrazolo[1,5-a]pyridine (1.0 equivalent), in a minimal amount of DMF or a suitable solvent and add it to the Vilsmeier reagent mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).
-
Hydrolysis (Workup): Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Pyrazolo[1,5-a]pyridine-3-carbaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The utility of Pyrazolo[1,5-a]pyridine-3-carbaldehyde stems from the reactivity of its aldehyde group, which serves as a linchpin for diversification. This reactivity allows it to be a key building block for pharmaceuticals, agrochemicals, and dyes.[7][8]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone of library synthesis in medicinal chemistry.
-
Oxidation: Can be oxidized to the corresponding Pyrazolo[1,5-a]pyridine-3-carboxylic acid, another valuable synthetic intermediate.
-
Reduction: Reduction to the 3-hydroxymethyl derivative using agents like sodium borohydride (NaBH₄).
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes, providing a route to extend carbon chains.
-
Condensation Reactions: Undergoes Claisen-Schmidt condensation with ketones to form chalcone analogues, which are often biologically active scaffolds.[13]
This synthetic versatility has enabled its use in the development of novel therapeutic agents, particularly in the search for new anti-inflammatory, anti-cancer, and neuroprotective drugs.[7][8][18] Notably, the related pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has been extensively investigated for its potent anti-tubercular activity against drug-resistant strains of Mycobacterium tuberculosis.[3][4]
Spectroscopic Characterization
The identity and purity of Pyrazolo[1,5-a]pyridine-3-carbaldehyde are confirmed through standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically δ 9.9-10.1 ppm. Aromatic Protons: A series of doublets and triplets between δ 7.0-9.0 ppm, corresponding to the protons on the fused ring system. A singlet for the H2 proton is also expected. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-195 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl, typically around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): A pair of weak bands around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 146.05). |
Conclusion
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of significant strategic importance in synthetic and medicinal chemistry. Its fundamental properties are dictated by the interplay between the weakly basic pyrazolo[1,5-a]pyridine core and the deactivating effect of the C3-carbaldehyde substituent. The Vilsmeier-Haack reaction provides an efficient and reliable route for its synthesis. The versatile reactivity of the aldehyde group makes this compound an invaluable building block for the creation of diverse molecular libraries, leading to the discovery of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently handle, synthesize, and strategically deploy this key intermediate in their research and development programs.
References
-
Al-Zaydi, K. M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(35), 8496-8501. [Link]
-
Singh, U. P., Bhat, H. R., & Gahtori, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26739-26786. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Jonušis, M., Voitechovičiūtė, A., Petkevičiūtė, R., & Meškinas, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. [Link]
-
Rupniewska, E., Bielenica, A., & Kędzierska, E. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(21), 7247. [Link]
-
Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
-
PubChem. Pyrazolo[1,5-a]pyridine-3-carbaldehyde. [Link]
-
Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 131-143. [Link]
-
PubChemLite. Pyrazolo[1,5-a]pyridine-3-carbaldehyde (C8H6N2O). [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Shaalan, N. H. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209787. [Link]
-
Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 14(1), 1-13. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wang, B., He, G., & Liu, Y. (2018). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2536. [Link]
-
Wang, B., He, G., & Liu, Y. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]
-
Martínez-Vargas, A., & Rodríguez-Hernández, A. E. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3183. [Link]
-
Shawali, A. S. (2000). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Faculty of Pharmacy of Ankara University, 29(1), 1-10. [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. [Link]
-
Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103517. [Link]
-
Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Pyrazolo[1,5-a]pyridine CAS#: 274-56-6 [m.chemicalbook.com]
- 10. Pyrazolo[1,5-a]pyridine-3-carbaldehyde | C8H6N2O | CID 14145801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. PubChemLite - Pyrazolo[1,5-a]pyridine-3-carbaldehyde (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. Buy Pyrazolo[1,5-a]pyridine-5-carbaldehyde | 474432-59-2 [smolecule.com]
